5-Bromonaphtho[2,1-b][1]benzothiole
Overview
Description
5-Bromonaphtho2,1-bbenzothiole is a chemical compound with the molecular formula C16H9BrS . Its IUPAC name is 5-bromonaphtho2,1-bbenzothiole .
Molecular Structure Analysis
The molecular structure of 5-Bromonaphtho2,1-bbenzothiole can be represented by the SMILES notation:C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br
. Physical And Chemical Properties Analysis
5-Bromonaphtho2,1-bbenzothiole has a molecular weight of 313.21 .Scientific Research Applications
Antimicrobial and Anticancer Activities
Antitumor Properties
Studies have indicated that derivatives of benzothiazoles, including structures similar to 5-Bromonaphtho[2,1-b][1]benzothiole, show potent inhibitory activity against a panel of human breast cancer cell lines. The activity follows the heterocyclic sequence where benzothiazole derivatives are notably potent, extending their effectiveness to ovarian, lung, and renal cell lines in vitro and in vivo (Shi et al., 1996).
Antimicrobial Effects
Research on benzothiazole derivatives has demonstrated significant antibacterial and antifungal activities. These compounds, when tested in vitro, showed substantial activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents (Desai et al., 2014).
Anticancer Agents Synthesis
The synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity. These compounds have shown significant inhibition against various cancer cell lines, highlighting the potential of benzothiazole derivatives in anticancer therapy (Osmaniye et al., 2018).
Catalytic Activity and Photophysical Properties
- Catalytic and Photophysical Properties: Cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, related in structural theme to benzothiazoles, have been reported to demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, indicating a broad application spectrum from catalysis to photophysical studies (Kozlov et al., 2008).
Anti-inflammatory Effects
- Inhibition of Inflammatory Responses: Derivatives such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde have shown to inhibit the production of pro-inflammatory mediators in macrophages by inactivating signaling pathways (ERK, p38, NF-κB), suggesting potential anti-inflammatory applications (Kim et al., 2016).
Mechanism of Action
The mechanism of action of 5-Bromonaphtho2,1-bbenzothiole is not clear from the information available.
properties
IUPAC Name |
5-bromonaphtho[2,1-b][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrS/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRGGAUEEZOTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.